REACTION_CXSMILES
|
[SiH](CC)(CC)CC.[Br:8][C:9]1[CH:10]=[CH:11][C:12]([Cl:25])=[C:13]([C:15]([C:17]2[CH:22]=[CH:21][C:20]([CH2:23][CH3:24])=[CH:19][CH:18]=2)=O)[CH:14]=1>C(O)(C(F)(F)F)=O.C(S(O)(=O)=O)(F)(F)F>[Br:8][C:9]1[CH:10]=[CH:11][C:12]([Cl:25])=[C:13]([CH2:15][C:17]2[CH:18]=[CH:19][C:20]([CH2:23][CH3:24])=[CH:21][CH:22]=2)[CH:14]=1
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
[SiH](CC)(CC)CC
|
Name
|
|
Quantity
|
534 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)C(=O)C1=CC=C(C=C1)CC)Cl
|
Name
|
ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[SiH](CC)(CC)CC
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
C(F)(F)(F)S(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for several hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Within minutes the temperature increased
|
Type
|
TEMPERATURE
|
Details
|
to reflux violently
|
Type
|
TEMPERATURE
|
Details
|
Caution: this moderate exotherm requires cooling with an external ice bath
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed by bulb to bulb distillation at reduced pressure
|
Type
|
ADDITION
|
Details
|
The resultant ˜1 L of the light gray oil was poured into 1 L of H2O
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted three times with hexane
|
Type
|
WASH
|
Details
|
the combined organic layers were washed three times with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
twice with aq Na2CO3 and twice with brine before drying over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator, ˜1 L of clear light amber oil
|
Type
|
CUSTOM
|
Details
|
the (Et3Si)2O (450 mL) was removed by distillation until the distillation head temperature
|
Type
|
CUSTOM
|
Details
|
reached 75° C.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
ADDITION
|
Details
|
an ˜8:1 mixture of diarylmethane to (Et3Si)2O
|
Type
|
CUSTOM
|
Details
|
Crystallization of this mixture
|
Type
|
ADDITION
|
Details
|
by pouring the product
|
Type
|
ADDITION
|
Details
|
into vigorously stirred cold (10° C.) mixture of 85% EtOH
|
Type
|
FILTRATION
|
Details
|
the crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold 1:1 EtOH/H2O
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)Cl)CC1=CC=C(C=C1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |